N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxy-3-nitrobenzamide
Overview
Description
N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxy-3-nitrobenzamide is a novel thiourea derivative Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxy-3-nitrobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate isothiocyanate. This intermediate then reacts with 5-chloropyridin-2-amine to yield the desired thiourea derivative . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Acetone or other suitable organic solvents
Catalysts: None required
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality
Purification steps: Including recrystallization and chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction of the nitro group to an amine
Substitution: Halogen substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Corresponding substituted products
Scientific Research Applications
N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxy-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antitubercular, antibacterial, antifungal, and anti-thyroidal agent.
Agriculture: Possible applications as an insecticidal agent.
Materials Science: Utilized in the synthesis of metal complexes for electrochemical and thermal studies.
Mechanism of Action
The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The compound’s thiourea group is crucial for its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide
- N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide
Uniqueness
Its ethoxy and nitro groups, in particular, provide distinct chemical properties compared to other thiourea derivatives .
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxy-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O4S/c1-2-24-12-5-3-9(7-11(12)20(22)23)14(21)19-15(25)18-13-6-4-10(16)8-17-13/h3-8H,2H2,1H3,(H2,17,18,19,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGVCQHEBIOIDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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